molecular formula C17H14N4O2S B5666068 ethyl 3,6-diamino-5-cyano-4-phenylthieno[2,3-b]pyridine-2-carboxylate

ethyl 3,6-diamino-5-cyano-4-phenylthieno[2,3-b]pyridine-2-carboxylate

Cat. No. B5666068
M. Wt: 338.4 g/mol
InChI Key: BHTNSGLNVCGPLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thienopyridine derivatives can be synthesized through a variety of methods, involving the reaction of starting materials such as tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, leading to Schiff base compounds characterized by FTIR, NMR, and X-ray crystallographic analysis. These methods demonstrate the versatility and complexity of synthesizing such compounds, including the specific one (Çolak, Karayel, Buldurun, & Turan, 2021).

Molecular Structure Analysis

The molecular structure of thienopyridine derivatives, such as the one mentioned, has been characterized using X-ray crystallography, revealing detailed insights into their crystalline structure, including the presence of intramolecular hydrogen bonds which stabilize the molecular and crystal structure (Çolak et al., 2021).

Chemical Reactions and Properties

Thienopyridine derivatives engage in various chemical reactions, producing a range of compounds. For instance, ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate reacts with carbon disulfide and halo compounds to yield bisthiazole and bisthiolane derivatives, among other reactions leading to diverse chemical structures and properties (Khodairy & El-Saghier, 2011).

Scientific Research Applications

Synthesis and Characterization

  • Phosphine-Catalyzed Annulation: Ethyl 2-methyl-2,3-butadienoate, functioning as a 1,4-dipole synthon, undergoes annulation with N-tosylimines in the presence of an organic phosphine catalyst to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and regioselectivity. This process has been expanded to include ethyl 2-(substituted-methyl)-2,3-butadienoates, leading to ethyl 2,6-cis-disubstituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu, Lan, & Kwon, 2003).
  • Novel Derivatives Synthesis: A process starting from 2, 6-dihyroxy-3-cyano-4-methyl pyridine leads to the creation of Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2, 3-b]pyridine-3-carboxylates, which are anticipated to have antihypertensive activity (Kumar & Mashelker, 2006).

Potential Biological Applications

  • Antimicrobial Activity: A study involved the synthesis of a novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines starting from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate. These compounds were evaluated for antimicrobial activity (El‐Kazak & Ibrahim, 2013).

Advanced Material Synthesis

  • Spectral-Fluorescent Properties: A study synthesized a series of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates, investigating their spectral-fluorescent properties and the correlation with their chemical structure (Ershov et al., 2019).

Cytotoxicity and Anticancer Research

  • Leukemia Cell Research: Synthesized compounds, including ethyl 7-cyclopropyl-2-(2-aryloxo)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates, were evaluated for in vitro cytotoxicity towards sensitive and multidrug-resistant leukemia cells. Some compounds showed significant inhibitory activity against both cell lines, suggesting potential as anti-cancer agents (Al-Trawneh et al., 2021).

properties

IUPAC Name

ethyl 3,6-diamino-5-cyano-4-phenylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c1-2-23-17(22)14-13(19)12-11(9-6-4-3-5-7-9)10(8-18)15(20)21-16(12)24-14/h3-7H,2,19H2,1H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTNSGLNVCGPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C(=C2C3=CC=CC=C3)C#N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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